molecular formula C7H8BrN B1294692 4-Bromo-3-methylaniline CAS No. 6933-10-4

4-Bromo-3-methylaniline

Cat. No.: B1294692
CAS No.: 6933-10-4
M. Wt: 186.05 g/mol
InChI Key: MMEGELSFOYDPQW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylaniline, also known as 4-Bromo-m-toluidine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylaniline can be synthesized through several methods. One common method involves the bromination of 3-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

A. Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction enables aryl-aryl bond formation. For example:

  • Reaction with arylboronic acids (ArB(OH)₂) in the presence of Pd(PPh₃)₄ and K₃PO₄ at 90°C yields biaryl derivatives (e.g., monosubstituted and bisubstituted products) .

  • Yields range from 33–40% for monosubstituted products and up to 94% for intermediate Schiff bases under optimized conditions .

B. Bromine Replacement
Bromine can be substituted by nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO or THF.

Electrophilic Aromatic Substitution

The amino group activates the benzene ring, facilitating electrophilic substitution:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Nitration HNO₃ in H₂SO₄Nitro derivatives at ortho/paraNot quantified
Sulfonation H₂SO₄Sulfonated anilinesNot quantified
Halogenation Cl₂ or Br₂ with Lewis acid catalystsDi-halogenated derivativesDependent on steric effects

Oxidation and Reduction

The amino group undergoes redox transformations:

  • Oxidation :

    • Using KMnO₄ or H₂O₂ converts the –NH₂ group to nitro (–NO₂) or nitroso (–NO) groups.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring or dehalogenates the compound.

Schiff Base Formation

4-Bromo-3-methylaniline reacts with aldehydes to form imines:

  • Condensation with 3-bromothiophene-2-carbaldehyde in glacial acetic acid yields (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with 94% yield .

Comparative Reactivity

The substitution pattern significantly influences reactivity compared to isomers:

CompoundBromine PositionMethyl PositionKey Reactivity Difference
This compound43Enhanced para-substitution selectivity
2-Bromo-3-methylaniline23Ortho-directing effects dominate
4-Bromo-2-methylaniline42Steric hindrance reduces coupling rates

Reaction Optimization

  • Solvent Systems : Acetonitrile and 1,4-dioxane improve coupling efficiency .

  • Catalysts : Pd(PPh₃)₄ outperforms other palladium catalysts in Suzuki reactions .

  • Temperature : Reactions typically proceed at 90°C for 18 hours to maximize yields .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-methylaniline is widely utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in complex organic molecules .
  • Oxidation and Reduction Reactions : The amino group can undergo oxidation or reduction under specific conditions, allowing for further functionalization of the molecule.

Pharmaceutical Development

Research has shown that this compound can serve as a precursor for several active pharmaceutical ingredients. Its derivatives have been explored for potential therapeutic applications, including:

  • Antimicrobial Agents : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development against bacterial infections .
  • Enzyme Interaction Studies : The compound is used to investigate enzyme interactions, providing insights into biochemical pathways and potential drug targets.

Agrochemical Applications

The compound is also significant in the synthesis of agrochemicals. Its derivatives are being researched for use as herbicides and pesticides due to their effectiveness against various plant pathogens.

Material Science

In material science, this compound is used to produce specialty chemicals and materials. Its unique properties enable the development of advanced materials with specific functionalities .

Case Study 1: Synthesis of Thiophene Derivatives

A study demonstrated the successful synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline through Suzuki cross-coupling reactions. This process yielded high amounts (94%) of the desired product by reacting this compound with 3-bromothiophene-2-carbaldehyde . This research highlights its utility in synthesizing complex aromatic compounds.

Case Study 2: Synthesis of Pyrazine Derivatives

In another study, this compound was reacted with pyrazine-2-carboxylic acid to produce N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with an impressive yield of 83%. This demonstrates its application in synthesizing bioactive compounds with potential pharmaceutical relevance .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the methyl group.

    3-Bromo-4-methylaniline: Similar structure but with different substitution pattern.

    4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.

Uniqueness: 4-Bromo-3-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both the bromine atom and the methyl group provides distinct chemical properties compared to other similar compounds .

Biological Activity

4-Bromo-3-methylaniline (C7H8BrN) is an aromatic amine that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and enzyme interaction studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C7H8BrN
  • Molecular Weight : 201.05 g/mol
  • CAS Number : 6933-10-4

This compound features a bromine atom at the para position and a methyl group at the meta position relative to the amino group on the benzene ring. These substitutions influence its reactivity and biological interactions.

Enzyme Interactions

This compound has been utilized in studies examining enzyme interactions, particularly as a substrate or inhibitor. It has been shown to interact with various enzymes, influencing their activity through competitive or non-competitive inhibition mechanisms.

For instance, research indicated that derivatives of this compound can inhibit alkaline phosphatase (ALP), with binding energy values suggesting strong interactions with active site residues . Molecular docking studies revealed that certain analogs form multiple hydrogen bonds with key amino acids, enhancing their inhibitory potential.

Antimicrobial Activity

Recent studies explored the antimicrobial properties of compounds derived from this compound. For example, a series of pyrazine carboxamides synthesized from this compound demonstrated significant antibacterial activity against multidrug-resistant strains of Salmonella typhi. The minimum inhibitory concentration (MIC) values for these compounds varied, indicating differing levels of potency:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d6.2512.5

Among these, compound 5d exhibited the highest antibacterial activity .

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins.

A notable study reported that specific derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds based on this compound through Suzuki coupling reactions. The resulting products were evaluated for their enzyme inhibitory activities and antibacterial properties. The findings highlighted that modifications to the aniline structure significantly impacted both enzyme inhibition and antimicrobial effectiveness .

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on elucidating the mechanism behind the antimicrobial activity of derivatives from this compound. The study utilized spectroscopic techniques to analyze how these compounds interact with bacterial membranes and intracellular targets, providing insights into their mode of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-3-methylaniline, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Catalytic hydrogenation of 4-Bromo-3-methylnitrobenzene using Raney nickel in methanol under H₂ pressure (40–60 psi) at 50–60°C yields >85% product after 6–8 hours .
  • Route 2 : Cross-coupling reactions using [Ru(p-cymene)Cl₂]₂ with dimethylamine borane in THF at 80°C for 12 hours, achieving ~75% yield .
  • Key factors : Solvent polarity, catalyst loading, and reaction time significantly impact purity and yield. Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the amine .

Q. How is this compound purified, and what solvents are optimal for recrystallization?

  • Methodology :

  • Purification : After synthesis, crude product is dissolved in hot ethanol, filtered, and cooled to 4°C for recrystallization. Alternatively, silica gel chromatography (70–230 mesh) with a 1:4 ethyl acetate/hexane gradient removes nitro byproducts .
  • Solvent selection : Ethanol and methanol are preferred due to high solubility at elevated temperatures and low impurity retention .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as a doublet (δ 6.8–7.2 ppm) with meta-coupling (J = 2.5 Hz). The methyl group resonates as a singlet at δ 2.3 ppm .
  • Melting point : Consistent mp (80–82°C) confirms purity. Discrepancies >2°C suggest impurities; repeat recrystallization or HPLC analysis (C18 column, acetonitrile/water) is advised .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .
  • Storage : Store in amber glass at 0–6°C to prevent decomposition. Use neutral pH buffers during reactions to avoid hazardous byproducts (e.g., HBr release under acidic conditions) .

Advanced Research Questions

Q. How do the substituents (Br and CH₃) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology :

  • Directing effects : The bromine (meta-directing) and methyl (ortho/para-directing) groups compete. Nitration at 80°C in HNO₃/H₂SO₄ favors para-substitution to the methyl group (68% yield), validated by NOESY NMR .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) show electron density at the para position to CH₃ is higher, explaining observed selectivity .

Q. How does this compound degrade under UV light or elevated temperatures?

  • Methodology :

  • Stability studies : Exposure to UV (254 nm) for 24 hours results in 15% decomposition (HPLC analysis). Thermal gravimetric analysis (TGA) shows stability up to 180°C, with degradation products (e.g., HBr) detected via GC-MS .
  • Mitigation : Add antioxidants like BHT (0.1% w/w) or conduct reactions under inert atmospheres .

Q. What crystallographic data are available for this compound derivatives, and how are they refined?

  • Methodology :

  • Single-crystal X-ray diffraction : Using SHELXL-2018, data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refine to R₁ = 0.052. Twinning tests (PLATON) confirm orthorhombic symmetry (space group Pbca) .
  • Key parameters : Unit cell dimensions (a = 13.625 Å, b = 7.495 Å, c = 17.029 Å) and torsion angles validate molecular geometry .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodology :

  • Reproducibility : Cross-check purity via elemental analysis (C: 45.2%, H: 4.3%, N: 7.5%) and compare with literature. Discrepancies may arise from polymorphic forms; use DSC to identify phase transitions .
  • Collaborative verification : Share samples with independent labs for NMR (500 MHz) and HRMS validation .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodology :

  • Quinoline synthesis : React with glycerol and sulfuric acid at 150°C to form 6-bromo-2-methylquinoline (62% yield). LC-MS monitors intermediates .
  • Pharmaceutical intermediates : Used in palladium-catalyzed Buchwald-Hartwig aminations to access kinase inhibitors .

Q. Can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :
  • DFT studies : Optimize geometry at the M06-2X/def2-TZVP level to calculate Fukui indices. The bromine site shows higher electrophilicity (ƒ⁻ = 0.15), favoring Suzuki-Miyaura couplings .
  • Kinetic simulations : Microkinetic models in Gaussian 09 predict activation energies for Pd-mediated couplings, aligning with experimental TOF data .

Properties

IUPAC Name

4-bromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEGELSFOYDPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219383
Record name 4-Bromo-m-toluidine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-10-4
Record name 4-Bromo-3-methylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-m-toluidine
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Record name 4-Bromo-m-toluidine
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Record name 4-bromo-m-toluidine
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Synthesis routes and methods

Procedure details

Activated Raney Nickel® (0.4 g) was added to a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol and the mixture was stirred under hydrogen atmosphere (30 psi) for 3 hours. After this time, the reaction mixture was filtered through Celite®, the solvent eliminated under reduced pressure and the residue dried under vacuum to afford the title compound (3.4 g, 99%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-3-methylaniline

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